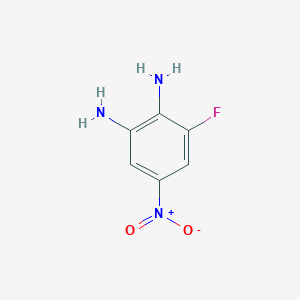
1,2-Diamino-3-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and two amino groups attached to a benzene ring. It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with a suitable amine . The reaction conditions often involve the use of a base to facilitate the substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
3-Fluoro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a base.
Common reagents used in these reactions include bases like sodium hydroxide and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions include substituted benzene derivatives and reduced amines .
Aplicaciones Científicas De Investigación
3-Fluoro-5-nitrobenzene-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The compound’s effects are mediated by the formation of intermediates such as benzenonium ions, which subsequently undergo further reactions to yield substituted products .
Comparación Con Compuestos Similares
3-Fluoro-5-nitrobenzene-1,2-diamine can be compared with other similar compounds such as:
2-Fluoronitrobenzene: A precursor in the synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine.
3,5-Bis(trifluoromethyl)benzylbenzene-1,2-diamine: Another substituted benzene-1,2-diamine with different functional groups.
Benzene-1,2-diamine: A simpler compound without the fluorine and nitro substituents.
The uniqueness of 3-Fluoro-5-nitrobenzene-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications .
Actividad Biológica
1,2-Diamino-3-fluoro-5-nitrobenzene is a compound of significant interest in various biological and medicinal research fields due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C6H6F2N4O2
- Molecular Weight : 188.14 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C(=C1N)N)F)N+[O-]
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C6H6F2N4O2 |
| Molecular Weight | 188.14 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting significant potential as an antimicrobial agent.
- Anticancer Research :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Production : It has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL |
| Antimicrobial | S. aureus | 16 µg/mL |
| Anticancer | MCF-7 | 25 µM |
Propiedades
Fórmula molecular |
C6H6FN3O2 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
3-fluoro-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 |
Clave InChI |
BRWXIOKDMZGIDT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















